molecular formula C9H14N2 B137284 2-Methyl-3-(pyridin-4-yl)propan-1-amine CAS No. 140693-19-2

2-Methyl-3-(pyridin-4-yl)propan-1-amine

Cat. No.: B137284
CAS No.: 140693-19-2
M. Wt: 150.22 g/mol
InChI Key: DOHBWNHTMAUNTK-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyridin-4-yl)propan-1-amine is a secondary amine featuring a pyridin-4-yl group at the third carbon and a methyl group at the second carbon of the propane backbone.

Properties

CAS No.

140693-19-2

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-methyl-3-pyridin-4-ylpropan-1-amine

InChI

InChI=1S/C9H14N2/c1-8(7-10)6-9-2-4-11-5-3-9/h2-5,8H,6-7,10H2,1H3

InChI Key

DOHBWNHTMAUNTK-UHFFFAOYSA-N

SMILES

CC(CC1=CC=NC=C1)CN

Canonical SMILES

CC(CC1=CC=NC=C1)CN

Synonyms

4-Pyridinepropanamine,beta-methyl-(9CI)

Origin of Product

United States

Preparation Methods

The synthesis of 2-Methyl-3-(pyridin-4-yl)propan-1-amine involves several steps. One common method includes the reaction of 4-pyridinecarboxaldehyde with a suitable amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methyl-3-(pyridin-4-yl)propan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyridine derivatives and reduced amine compounds.

Scientific Research Applications

2-Methyl-3-(pyridin-4-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The presence of bulky groups (e.g., benzyl, morpholino) increases molecular weight and likely reduces solubility. The triethoxysilyl group introduces silicon-based functionality, which may enhance thermal stability .
  • Physical State : Derivatives like N-Benzyl-2-methyl-1-(pyridin-4-yl)propan-1-amine exist as oils, suggesting lower crystallinity compared to salts like sesquifumarate analogs .

Key Observations :

  • Catalysts and Solvents : Copper(I) bromide and cesium carbonate are critical for cross-coupling in pyrazole derivatives . Visible-light photoredox catalysis enables efficient C–N bond formation in benzylamine derivatives .
  • Yield Variability : Lower yields (e.g., 17.9%) may result from steric hindrance or competing side reactions, while optimized photoredox methods improve efficiency (35%) .

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